4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine
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Description
4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine is a useful research compound. Its molecular formula is C17H20Cl2N2S and its molecular weight is 355.32. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Applications
Pyrimidines, such as 4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine, are part of a broad class of compounds known for a wide range of biological activities. Research has particularly highlighted their potential in exhibiting in vitro anti-inflammatory activity . A study focused on substituted tetrahydropyrimidine derivatives demonstrated that these compounds, including structures similar to the specified pyrimidine, showed potent in-vitro anti-inflammatory effects. This suggests their potential to design leads for anti-inflammatory medication, indicating a promising avenue for further investigation into their anti-inflammatory capabilities (Gondkar, Deshmukh, & Chaudhari, 2013).
Catalysis in Synthesis
The synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds has seen significant interest, with these structures serving as key precursors for medicinal and pharmaceutical applications due to their broad synthetic applications and bioavailability. Recent studies have emphasized the use of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, for the efficient synthesis of these and related pyrimidine scaffolds. This underscores the importance of the pyrimidine structure in facilitating diverse chemical reactions, pointing to its utility in developing lead molecules for pharmaceuticals (Parmar, Vala, & Patel, 2023).
Anticancer Potential
Pyrimidine derivatives, including those related to this compound, have been extensively researched for their anticancer properties . Various studies and patents have documented the cell-killing effects of pyrimidine-based scaffolds through diverse mechanisms, highlighting their potential to interact with various enzymes, targets, and receptors. This extensive body of research places pyrimidine derivatives at the forefront of potential future drug candidates for cancer treatment, indicating the need for further exploration of their therapeutic efficacy and mechanisms of action (Kaur et al., 2014).
Pharmaceutical Applications
The review of pyrimidine derivatives from a pharmacological perspective has revealed a wide range of pharmacological activities, including antiviral, antimicrobial, antifungal, and antiparasitic activities . This systematic analysis serves as a foundation for the search and design of compounds with desired pharmacological activities, leveraging the pyrimidine core as a promising scaffold for developing new biologically active compounds (Chiriapkin, 2022).
Properties
IUPAC Name |
6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-4,4-dimethyl-2-propan-2-ylsulfanyl-1H-pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2S/c1-11(2)22-16-20-14(10-17(3,4)21-16)8-6-12-5-7-13(18)9-15(12)19/h5-11H,1-4H3,(H,20,21)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSBPUMCRPNTPR-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(C=C(N1)C=CC2=C(C=C(C=C2)Cl)Cl)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)SC1=NC(C=C(N1)/C=C/C2=C(C=C(C=C2)Cl)Cl)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.